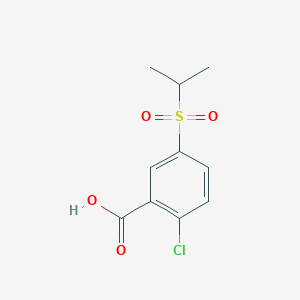

2-Chloro-5-(propane-2-sulfonyl)benzoic acid

Description

Propriétés

IUPAC Name |

2-chloro-5-propan-2-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-6(2)16(14,15)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYYMOPRMPOPMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 2,4-dichloro-5-sulfonyl benzoic acid

- Reacting Compound I with Chlorsulfonic Acid React Compound I (2,4-dichloro three benzyl chlorides) with chlorsulfonic acid in the presence of a catalyst to prepare Compound II (2,4-dichloro-5-SULPHURYL CHLORIDE phenylformic acid).

- Preparing Compound III from Compound II Perform an ammonia separation and acidification of Compound II to obtain crude product Compound III (2,4-dichloro-5-sulfamoylbenzoic acids).

Recrystallization Dissolve crude product Compound III in an alcohol solution, decolorize, and recrystallize to obtain the 2,4-dichloro-5-sulfamoylbenzoic acid final product.

Synthesis of 2-Chloro-5-sulfamoylbenzoic acids

- Diazotization Diazotization of the required 2-amino-5-sulfamoylbenzoic acid followed by treatment of the diazonium salt with cuprous chloride or cupric chloride to yield the desired 2-chloro-5-sulfamoylbenzoic acids.

- Reactant Ratio The ratio of reactants is approximately equimolar, with a slight excess of 10-20% of the metal chloride.

Process for preparing 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide

- Reducing Compound of Formula-4 Reduce the compound of formula-4 with a reducing agent in a solvent to produce 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide compound of formula-5.

- Reacting Compound of Formula-5 React the compound of formula-5 with 4-cyanobenzoic acid compound of formula-6 in the presence of a coupling agent and/or a base in a solvent to produce N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide compound of formula-8.

- Reacting Compound of Formula-8 React compound of formula-8 or its hydrochloride salt with dimethylamine in the presence of Grignard reagent in a solvent to provide compound of formula-1.

Preparation of 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (Formula-5)

- A mixture of compound of formula-4 (100 gm) and acetic acid (1 Lt) was stirred for 10 min at 25-30°C.

- Heated the reaction mixture to 50-55°C, Iron powder (136.02 gm) was added lot wise to it and stirred for 2 hr at the same temperature.

- Ethyl acetate and water were added to the reaction mixture at 50-55°C and stirred the reaction mixture for 10 min at the same temperature.

- Hyflow was added to the reaction mixture at 50-55°C and stirred for 10 min at the same temperature.

- Filtered the reaction mixture and washed the hyflow bed with ethyl acetate.

- Cooled the filtrate to 25-30°C, water was added to it and stirred for 15 min at the same temperature.

- Both the organic and aqueous layers were separated, aqueous sodium carbonate solution was added to the organic layer and stirred for 30 min.

- Filtered the reaction mixture through Hyflow bed and washed the hyflow bed with ethyl acetate.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-5-(propane-2-sulfonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

Reduction Products: Sulfides and other reduced derivatives.

Substitution Products: Various functionalized benzene derivatives.

Applications De Recherche Scientifique

2-Chloro-5-(propane-2-sulfonyl)benzoic acid is widely used in scientific research due to its unique chemical properties. Its applications include:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 2-Chloro-5-(propane-2-sulfonyl)benzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The compound is compared to four analogs with shared benzoic acid cores and sulfonyl or sulfonamide substituents (Table 1).

Table 1: Key Structural and Functional Differences

Key Differences and Implications

Substituent Effects on Bioactivity: Tibric acid’s 3,5-dimethylpiperidinosulfonyl group enhances its hypolipidemic activity by facilitating interactions with peroxisome proliferator-activated receptors (PPARs) . The morpholine-4-sulfonyl analog (CAS 109029-96-1) introduces a heterocyclic amine, which could improve solubility but reduce membrane permeability .

Molecular Weight and Physicochemical Properties :

- The propane-2-sulfonyl derivative has the lowest molecular weight (262.71 g/mol), suggesting advantages in bioavailability compared to bulkier analogs like tibric acid (332.83 g/mol) .

- Sodium 2-chloro-5-fluorobenzoate lacks a sulfonyl group, reducing its polarity and likely altering its environmental persistence .

Applications and Commercial Availability :

Activité Biologique

2-Chloro-5-(propane-2-sulfonyl)benzoic acid is an aromatic compound with significant potential in medicinal chemistry. Its structure features a benzoic acid core substituted with a chlorine atom at position 2 and a propane-2-sulfonyl group at position 5. This unique configuration may influence its biological activity, making it a candidate for further research in therapeutic applications.

The molecular formula of this compound is C₉H₁₁ClO₃S, with a molecular weight of approximately 262.71 g/mol. The presence of the chlorine atom can enhance the compound's binding affinity to biological targets, while the sulfonyl group may improve solubility and membrane permeability, critical factors in drug design and efficacy.

The biological activity of this compound is likely mediated through its interaction with specific proteins or receptors. Chlorine substitution is known to modulate the physical properties of compounds, potentially enhancing their pharmacological effects. The sulfonyl group may facilitate improved absorption and distribution within biological systems .

Biological Activity Studies

Recent studies have focused on the antibacterial and anti-inflammatory properties of related compounds, suggesting that similar activities may be present in this compound.

Antimicrobial Activity

In vitro evaluations indicate that compounds with chlorine and sulfonamide functionalities exhibit significant antibacterial activity. For example, related compounds showed minimum inhibitory concentrations (MIC) as low as 5 μM against E. coli, highlighting the potential for this compound to possess similar effects .

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 5 | E. coli |

| Related Compound B | <0.125 | Pseudomonas aeruginosa |

Case Studies

- Antibacterial Efficacy : A study examined various chloro-substituted benzoic acids, revealing that the presence of chlorine significantly enhanced antibacterial properties compared to non-chlorinated analogs. The sulfonamide group was also shown to increase activity against gram-negative bacteria .

- Inflammatory Response : Another investigation into compounds similar to this compound indicated potential anti-inflammatory effects through inhibition of pro-inflammatory cytokines in cellular models.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis suggests that both the chlorine atom and the sulfonyl group are critical for enhancing biological activity. The chlorine atom contributes to increased lipophilicity and binding interactions, while the sulfonyl group aids in solubility and bioavailability.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-5-(propane-2-sulfonyl)benzoic acid, and how can yield/purity be maximized?

The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated benzoic acid precursors and sulfonyl boronic acids. Key steps include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres (argon) .

- Solvent systems : Toluene/ethanol mixtures (1:1 v/v) with aqueous K₂CO₃ for pH control .

- Purification : Trituration with EtOAC/hexanes or column chromatography to isolate the product .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Analyze aromatic protons (δ 7.5–8.5 ppm) and sulfonyl/carboxylic acid groups (δ 13.7 ppm for COOH) .

- Mass spectrometry (ESI) : Confirm molecular weight via [M−H]⁻ peaks (e.g., m/z 249.0) .

- HPLC : Use reverse-phase C18 columns with UV detection for purity assessment .

Q. What solvent systems are recommended for recrystallization to obtain high-quality crystals?

- Polar aprotic solvents : DMSO or DMF for initial dissolution, followed by slow diffusion of hexanes to induce crystallization .

- Acidic conditions : Adjust pH to 1–2 with HCl to precipitate the compound .

Q. How should the compound be stored to prevent degradation during long-term studies?

- Storage : Seal under argon at -20°C to avoid hydrolysis of the sulfonyl group. Use desiccants to minimize moisture .

- Stability : Monitor via periodic NMR to detect decomposition (e.g., loss of sulfonyl integrity) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Antimicrobial assays : Evaluate against Gram-positive/-negative bacteria using MIC (minimum inhibitory concentration) protocols .

- Enzyme inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) via fluorometric assays .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in sulfonyl groups) be resolved?

- Refinement tools : Use SHELXL for small-molecule refinement, applying restraints/constraints for disordered atoms .

- Twinned data : Employ SHELXPRO to handle twin-law operations and improve R-factor convergence .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystal structures?

- Graph-set analysis : Classify hydrogen bonds (e.g., D, R₂²(8) motifs) to identify supramolecular synthons .

- Software : ORTEP-3 for visualizing intermolecular interactions and validating geometry .

Q. How can computational and experimental NMR chemical shift discrepancies be reconciled?

- DFT calculations : Optimize molecular geometry using Gaussian09 and compare computed vs. experimental shifts (δ ± 0.5 ppm tolerance) .

- Solvent effects : Include PCM (Polarizable Continuum Model) for DMSO or water simulations .

Q. What synthetic modifications enhance bioactivity while maintaining stability?

Q. How can reaction parameters in cross-coupling steps be optimized for scalability?

- Catalyst loading : Reduce Pd(PPh₃)₄ to 0.5–1 mol% to minimize costs .

- Temperature : Lower reaction temperatures (e.g., 80°C vs. 90°C) to suppress side reactions without compromising yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.